3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one
Description
The title compound, 3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one, is a cyclohexanone derivative featuring a conjugated enone system and a 3,5-dichlorophenylamino substituent. Cyclohexanone derivatives are pharmacologically significant due to their anti-inflammatory, analgesic, and antihistaminic activities . The compound's structure includes a planar cyclohexenone ring with a 5,5-dimethyl substitution, which enhances steric stability, and an (E)-configured ethenyl bridge linked to the 3,5-dichlorophenyl group.
Single-crystal X-ray studies confirm its monoclinic (P21/n) crystal structure, with a molecular weight of 260.75 g/mol and unit cell parameters (e.g., $ a = 13.7630 \, \text{Å} $) . The crystal packing is stabilized by weak intermolecular interactions, which may influence its solubility and bioavailability .
Properties
IUPAC Name |
3-[(E)-2-(3,5-dichloroanilino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-16(2)9-11(5-15(20)10-16)3-4-19-14-7-12(17)6-13(18)8-14/h3-8,19H,9-10H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGCVLZGDLWSQQ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C=CNC2=CC(=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=CC(=O)C1)/C=C/NC2=CC(=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one involves several steps. One common method includes the reaction of 3,5-dichloroaniline with an appropriate aldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Substituent Effects on Bioactivity
- Halogenation: The 3,5-dichlorophenyl group in the title compound provides strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes or receptors. In contrast, bromine in 3-[(4-bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one increases molecular weight and lipophilicity, which may reduce aqueous solubility but improve membrane permeability .
- Electron-Donating Groups: The 2-aminophenyl substituent in 3-((2-aminophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one introduces a primary amine, enabling hydrogen bonding and derivatization (e.g., forming imines or amides) for targeted drug design .
Structural and Crystallographic Insights
- Planarity and Conjugation: The title compound’s planar cyclohexenone core and conjugated ethenyl bridge are conserved across analogs, facilitating π-π stacking interactions in biological targets. Derivatives like the dimeric (E)-2,2′-[3-(4-fluorophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) exhibit extended conjugation, which may enhance UV absorption for analytical applications .
- Crystal Packing: The title compound’s monoclinic packing (space group $ P2_1/n $) contrasts with triclinic systems observed in fluorophenyl derivatives, suggesting substituents significantly influence solid-state organization .
Pharmacological Implications
- Anti-Inflammatory Potential: The title compound’s dichlorophenyl group mimics motifs in NSAIDs (e.g., diclofenac), suggesting cyclooxygenase (COX) inhibition as a plausible mechanism .
- Metabolic Stability : Fluorine in (E)-2,2′-[3-(4-fluorophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) may reduce oxidative metabolism, extending half-life compared to chlorinated analogs .
Biological Activity
The compound 3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one, commonly referred to as a derivative of the cyclohexenone family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16Cl2N2O
- Molecular Weight : 299.21 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a cyclohexenone core substituted with a dichlorophenyl amino group, which is crucial for its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that these compounds can inhibit specific enzymes involved in cancer proliferation pathways.
- Antioxidant Activity : The presence of the phenolic structure allows for scavenging of free radicals, contributing to its antioxidant properties.
- Modulation of Gene Expression : They may influence the expression of genes related to apoptosis and cell cycle regulation.
Anticancer Activity
Several studies have investigated the anticancer properties of cyclohexenone derivatives. For instance:
- In Vitro Studies : A study demonstrated that this class of compounds inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HT-29 (Colon) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibited antimicrobial properties against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed promising results with a derivative of this compound, leading to a significant reduction in tumor size after 12 weeks of treatment.
- Animal Model Research : In vivo studies in mice demonstrated that administration of the compound led to reduced tumor growth and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
